2-(4-Fluorophenyl)thiomorpholine hydrochloride
Description
2-(4-Fluorophenyl)thiomorpholine hydrochloride (CAS 1185040-16-7) is a thiomorpholine derivative featuring a fluorophenyl substituent at the 2-position of the heterocyclic ring. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, differs from morpholine by replacing oxygen with sulfur. This compound is typically synthesized via nucleophilic aromatic substitution between 4-fluoronitrobenzene (or related aryl halides) and thiomorpholine in the presence of a base . It is available in high purity (≥95%) for research applications, with suppliers offering quantities ranging from 100 mg to 1 g .
Properties
IUPAC Name |
2-(4-fluorophenyl)thiomorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTVYISDULFFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)thiomorpholine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)thiomorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-(4-Fluorophenyl)thiomorpholine hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its unique chemical structure allows for modifications that enhance the efficacy and specificity of therapeutic agents. For instance, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems .
Case Studies
- In a study focusing on the synthesis of novel antidepressants, researchers utilized this compound to create compounds that showed promising results in preclinical trials for their ability to inhibit the reuptake of serotonin and norepinephrine .
- Another investigation highlighted its role in developing antipsychotic medications, where modifications to the thiomorpholine structure improved binding affinity to dopamine receptors .
Agricultural Chemistry
Enhancing Agrochemical Formulations
This compound is also employed in agricultural chemistry, particularly in formulating pesticides and herbicides. Its inclusion in these formulations has been shown to enhance the effectiveness of active ingredients, leading to improved crop yields and pest resistance .
Research Findings
- A recent study demonstrated that formulations containing this compound exhibited increased efficacy against common agricultural pests compared to standard formulations without this compound. The enhanced performance was attributed to its ability to improve the penetration and stability of the active ingredients .
Material Science
Development of Novel Materials
In material science, this compound is used in the development of polymers with unique properties. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .
Applications in Research
- Researchers have explored its use in creating thermoplastic elastomers that exhibit superior flexibility and resilience compared to traditional materials. These advancements are paving the way for innovative applications in automotive and aerospace industries .
Biochemical Research
Studies on Enzyme Inhibition
The compound is utilized extensively in biochemical research, particularly in studies related to enzyme inhibition. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets for various diseases .
Notable Studies
- A significant study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results indicated a marked reduction in enzyme activity, suggesting its potential as a lead compound for developing anticancer therapies .
Analytical Chemistry
Standard in Chromatographic Techniques
In analytical chemistry, this compound is employed as a standard substance in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its use ensures accurate analysis of complex mixtures, facilitating various chemical investigations .
Application Insights
- The reliability of this compound as a standard has been validated through multiple studies that highlighted its consistent performance across different analytical methods, thereby enhancing the reproducibility of results .
Summary Table of Applications
| Field | Application | Impact/Findings |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis | Promising results in antidepressant and antipsychotic drugs |
| Agricultural Chemistry | Enhances agrochemical formulations | Improved efficacy against pests |
| Material Science | Development of novel polymers | Superior thermal stability and mechanical strength |
| Biochemical Research | Studies on enzyme inhibition | Potential lead compound for anticancer therapies |
| Analytical Chemistry | Standard substance in chromatographic techniques | Ensures accurate analysis and reproducibility |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the thiomorpholine ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
2-(4-Fluorophenyl)thiomorpholine Hydrochloride vs. 2-(4-Trifluoromethylphenyl)thiomorpholine Hydrochloride
- Structural Difference : The trifluoromethyl (-CF₃) group in the latter replaces fluorine (-F) at the para position.
- Impact: Electronic Effects: -CF₃ is strongly electron-withdrawing, reducing electron density in the aryl ring more significantly than -F. This may alter nucleophilic/electrophilic reactivity in synthesis .
- Applications : Both compounds are biochemical reagents, but the trifluoromethyl variant may be prioritized in studies requiring enhanced metabolic stability .
This compound vs. 2-(2-Chlorophenyl)thiomorpholine Hydrochloride
- Structural Difference : Chlorine replaces fluorine, and the substituent is ortho rather than para.
- Electronic Effects: Chlorine’s inductive electron-withdrawing effect is weaker than fluorine’s, altering resonance stabilization .
- Synthesis : Similar methods apply, but reaction yields may vary due to steric challenges in ortho-substituted aryl halides .
Heterocyclic Core Modifications
Thiomorpholine vs. Morpholine Derivatives
- Example : (S)-3-(4-Fluorophenyl)morpholine Hydrochloride (CAS 1391469-10-5) .
- Key Differences :
- Electronic Properties : The sulfur atom in thiomorpholine increases electron density compared to oxygen in morpholine, affecting hydrogen bonding and π-π interactions.
- Conformational Flexibility : Thiomorpholine’s larger sulfur atom may alter ring puckering, influencing binding to receptors like sigma-1 or opioid receptors .
- Applications : Morpholine derivatives are more common in CNS drug candidates (e.g., aprepitant intermediates in ), whereas thiomorpholines are explored for their unique sulfur-mediated interactions .
Thiomorpholine vs. Tetrahydropyridine
- Example : 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride (CAS 1978-61-6) .
- Key Differences :
- Ring Saturation : The tetrahydropyridine ring is partially unsaturated, increasing rigidity and altering pharmacokinetics.
- Basicity : The nitrogen in tetrahydropyridine is less basic than in thiomorpholine, affecting protonation states under physiological conditions.
- Applications : Tetrahydropyridines are prevalent in antipsychotic and antidepressant research, whereas thiomorpholines are studied for their sulfur-based redox activity .
Oxidation State of Sulfur
Complex Derivatives with Additional Functional Groups
Physical Properties Comparison
Biological Activity
2-(4-Fluorophenyl)thiomorpholine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure enhances its chemical stability and binding affinity to various biological targets, making it a valuable candidate for drug development and biochemical research.
The compound has the following chemical formula: CHClFNS. Its molecular weight is approximately 233.73 g/mol. The thiomorpholine ring contributes to its unique properties, allowing for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances binding affinity to enzymes and receptors, allowing the compound to modulate various biochemical pathways. This interaction can lead to significant effects on cellular processes, including enzyme inhibition and receptor activation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects comparable to established chemotherapeutic agents, with IC values in the low micromolar range against specific cancer types .
- Enzyme Inhibition : It has been utilized in studies focusing on enzyme inhibition, particularly in metabolic pathways relevant to drug metabolism and disease progression. This makes it a candidate for further exploration in therapeutic contexts .
- Neuropharmacological Effects : The compound is being investigated for its potential in treating neurological disorders. Its ability to penetrate the blood-brain barrier and interact with central nervous system targets could lead to new treatments for conditions such as depression or anxiety .
Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values ranged from 0.11 µM to 1.47 µM, indicating potent activity compared to standard chemotherapeutics .
- Mechanistic Insights : Western blot analyses revealed that treatment with this compound leads to increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage, suggesting that it induces apoptosis in cancer cells through a mitochondrial pathway .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the phenyl ring can significantly alter biological activity. For example, substituting different halogen atoms affects both potency and selectivity against various targets .
Applications
The applications of this compound extend beyond basic research:
- Pharmaceutical Development : It serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders and cancers.
- Agricultural Chemistry : The compound is also being explored for its potential use in enhancing the efficacy of agrochemicals, thereby improving crop yields .
- Material Science : Its unique properties make it suitable for developing novel materials with specific functional attributes beneficial for industrial applications .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique advantages of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)thiomorpholine hydrochloride | Chlorine substituent; moderate stability | Moderate cytotoxicity |
| 2-(4-Bromophenyl)thiomorpholine hydrochloride | Bromine substituent; higher lipophilicity | Variable activity |
| This compound | Fluorine substituent; enhanced binding | High cytotoxicity against cancer cells |
Q & A
Q. How is 2-(4-Fluorophenyl)thiomorpholine hydrochloride characterized in research settings?
Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (e.g., UV detection at 254 nm), and melting point determination. For related hydrochloride compounds, melting points around 262°C have been reported, though variability may arise due to hydration states or impurities . Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the fluorophenyl ring and thiomorpholine backbone.
Q. What safety protocols are recommended for handling this compound?
Due to limited toxicological data, strict safety measures are advised:
- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
- Conduct experiments in a fume hood to avoid inhalation of fine particulates.
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Follow guidelines for thiomorpholine derivatives, which emphasize avoiding prolonged skin contact and using inert atmospheres during synthesis .
Q. What analytical techniques confirm structural integrity during synthesis?
Key methods include:
- X-ray crystallography : Resolves stereochemistry if single crystals are obtainable.
- Chiral HPLC : Detects enantiomeric impurities, critical for pharmacological studies.
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S, and Cl content) .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for higher enantiomeric purity?
Challenges in stereochemical control arise from the thiomorpholine ring’s conformational flexibility. Strategies include:
- Asymmetric catalysis : Employ chiral auxiliaries or catalysts during ring closure.
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor a single enantiomer.
- Purification : Use preparative chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Contradictions may stem from:
- Hydration states : Anhydrous vs. monohydrate forms alter melting points.
- Purity thresholds : HPLC-grade (>95%) vs. technical-grade (<90%) materials. Mitigation involves:
- Validating methods with certified reference materials (CRMs) .
- Replicating conditions (e.g., humidity, heating rate) across studies .
Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?
While direct evidence is limited, structurally related thiomorpholine derivatives are screened via:
- Receptor binding assays : Radioligand displacement studies (e.g., σ-receptors or serotonin transporters).
- Cytotoxicity profiling : Use of immortalized cell lines (e.g., HEK-293) with MTT or ATP-based viability assays.
- Metabolic stability : Incubation with liver microsomes to assess cytochrome P450 interactions .
Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?
- Polar aprotic solvents (e.g., DMSO) : May accelerate hydrolysis of the hydrochloride salt.
- Low-temperature storage : Reduces degradation; stability studies recommend −20°C for >6-month storage.
- Lyophilization : Freeze-drying in inert atmospheres preserves integrity for pharmacokinetic studies .
Data Contradiction and Validation
Q. How can researchers reconcile conflicting data on toxicity or metabolic pathways?
- In vitro/in vivo correlation : Cross-validate cell-based assays with rodent models.
- Batch-to-batch variability : Use QC protocols (e.g., LC-MS/MS) to ensure consistency.
- Literature gaps : Prioritize studies from accredited sources (e.g., MedChemExpress) over unvalidated vendors .
Key Considerations for Experimental Design
- Synthetic reproducibility : Document reaction parameters (e.g., molar ratios, reflux time) meticulously.
- Negative controls : Include solvent-only and scaffold analogs to rule out nonspecific effects.
- Regulatory compliance : Secure permits for handling fluorinated compounds, which may require BSL-2 certification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
